molecular formula C12H8ClNO3S2 B2798486 (E)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 1793086-16-4

(E)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No. B2798486
CAS RN: 1793086-16-4
M. Wt: 313.77
InChI Key: PNLAXGBOOMYLCQ-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, also known as CBTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBTA belongs to the thiazolidinone family of compounds and has been synthesized using different methods.

Scientific Research Applications

Antimicrobial Activity

A study by Krátký, Vinšová, and Stolaříková (2017) synthesized rhodanine-3-acetic acid-based derivatives, including ones structurally similar to the specified compound. These derivatives were evaluated for antimicrobial properties against bacteria, mycobacteria, and fungi. The study found that all derivatives showed activity against mycobacteria, with significant inhibition of Mycobacterium tuberculosis and non-tuberculous mycobacteria. Certain derivatives demonstrated high antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, though activity against Gram-negative and fungal pathogens was marginal (Krátký, Vinšová, & Stolaříková, 2017).

Aldose Reductase Inhibition

Kučerová-Chlupáčová et al. (2020) explored the aldose reductase inhibitory action of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids and their derivatives, finding potent inhibition against the enzyme with submicromolar IC50 values. One derivative was identified as significantly more efficacious than epalrestat, a clinically used aldose reductase inhibitor, suggesting potential applications in managing diabetic complications (Kučerová-Chlupáčová et al., 2020).

Anticancer and Antiangiogenic Effects

Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives and investigated their in vivo anticancer and antiangiogenic effects. The study demonstrated significant reduction in tumor volume and cell number, extending the life span of mice bearing Ehrlich Ascites Tumor. These findings indicate potential for these derivatives in anticancer therapy, particularly in inhibiting tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Photophysical Properties for Solar Cell Applications

Jachak et al. (2021) synthesized novel chromophores, including derivatives of the compound of interest, exploring their photophysical properties for applications in solar cells. The study focused on understanding intramolecular charge transfer characteristics and the potential for these chromophores in improving solar cell efficiency (Jachak et al., 2021).

properties

IUPAC Name

2-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3S2/c13-8-4-2-1-3-7(8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLAXGBOOMYLCQ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

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